![molecular formula C16H13F3O3 B2996764 Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 866152-41-2](/img/structure/B2996764.png)
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H13F3O3 . It is a derivative of benzoic acid, with a trifluoromethyl group and an ethoxy group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an ethoxy group and a trifluoromethyl group attached. The trifluoromethyl group is attached to the benzene ring via an oxygen atom .Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate and its derivatives are explored in various research areas, demonstrating a wide range of applications due to their chemical properties. One notable application is in the synthesis and evaluation of novel anti-juvenile hormone agents. These compounds, such as ethyl 4-(2-benzylhexyloxy)benzoate, have shown to induce precocious metamorphosis in the silkworm Bombyx mori, suggesting juvenile hormone deficiency effects. This indicates potential applications in pest management and insights into hormone regulation mechanisms in insects (Kuwano et al., 2008).
Antioxidant Activity and Structural Analysis
Further research into the structure-antioxidant activity relationship of similar phenolic compounds reveals that specific functional groups can significantly enhance antioxidant activities. These insights contribute to understanding how modifications in chemical structures impact their biological functions, which is crucial for designing more effective antioxidants (Chen et al., 2020).
Liquid Crystal Polymers
Another application area for derivatives of this compound is in the development of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties, suggesting potential uses in advanced materials science, particularly in creating responsive and adaptive liquid crystal devices (Bracon et al., 2000).
Renewable Building Blocks for Materials Science
Exploring renewable resources for material science, phloretic acid, a compound with structural similarities, has been investigated as an alternative to phenolation for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of using naturally occurring phenolic compounds in developing bio-based materials with specific thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
Supramolecular Liquid-Crystalline Networks
The self-assembly of multifunctional hydrogen-bonding molecules, including those similar to this compound, into supramolecular liquid-crystalline networks highlights the potential for constructing advanced materials through molecular engineering. These networks, formed through intermolecular hydrogen bonds, exhibit unique liquid-crystalline properties, offering new possibilities in material design (Kihara et al., 1996).
Mécanisme D'action
Target of Action
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is a complex organic compoundCompounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which may enhance hydrogen bonding interactions with proteins . This could potentially alter the activity of the target enzyme, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound might also be involved in similar biochemical pathways.
Result of Action
The presence of the trifluoromethyl group has been associated with improved drug potency , suggesting that this compound may have potent effects on its targets.
Action Environment
It’s known that the stability and reactivity of organoboron reagents, which are often used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . This suggests that the action of this compound might also be influenced by environmental factors.
Propriétés
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-2-21-15(20)11-6-8-13(9-7-11)22-14-5-3-4-12(10-14)16(17,18)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSRTANFVXDONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)
![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)
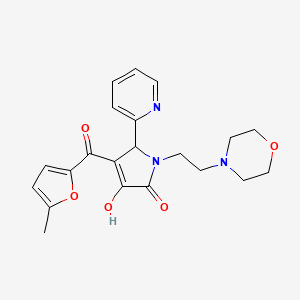

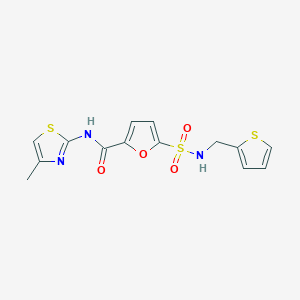
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
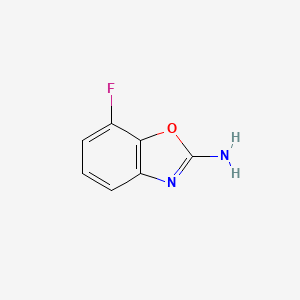
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)


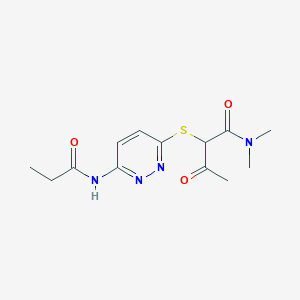
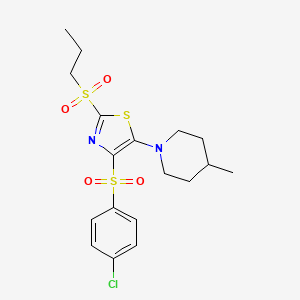
![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)